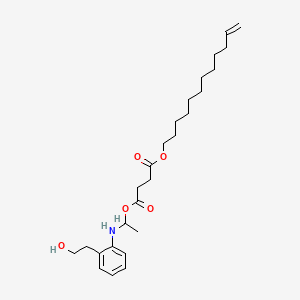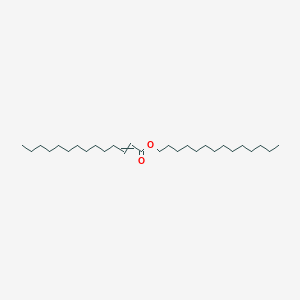![molecular formula C11H26N2O3Si B14465174 1-[(Triethoxysilyl)methyl]piperazine CAS No. 67184-31-0](/img/structure/B14465174.png)
1-[(Triethoxysilyl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Triethoxysilyl)methyl]piperazine is a unique organosilicon compound that combines the structural features of piperazine and triethoxysilane. This compound is characterized by the presence of a piperazine ring attached to a triethoxysilyl group via a methylene bridge. The incorporation of the triethoxysilyl group imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-[(Triethoxysilyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with a triethoxysilane derivative. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. For example, the reaction between piperazine and chloromethyltriethoxysilane in the presence of a base such as triethylamine can yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as distillation, recrystallization, and chromatography are commonly employed to achieve the desired purity levels.
化学反应分析
Types of Reactions: 1-[(Triethoxysilyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The piperazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce various functionalized piperazine derivatives.
科学研究应用
1-[(Triethoxysilyl)methyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of novel materials with specific properties.
Biology: The compound can be used in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Research has explored its potential use in pharmaceuticals, particularly in the design of new therapeutic agents.
Industry: It is employed in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to enhance the properties of these materials.
作用机制
The mechanism of action of 1-[(Triethoxysilyl)methyl]piperazine involves its interaction with various molecular targets and pathways. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of cross-linked networks in materials science applications. Additionally, the piperazine ring can interact with biological targets, potentially influencing cellular processes and signaling pathways.
相似化合物的比较
1-Methylpiperazine: A compound with a similar piperazine ring but without the triethoxysilyl group. It is used in organic synthesis and pharmaceutical applications.
1-(3-Chlorophenyl)piperazine: Another piperazine derivative with different functional groups, used in various chemical and pharmaceutical research.
1-(3-Trifluoromethylphenyl)piperazine: A piperazine compound with a trifluoromethyl group, known for its use in medicinal chemistry.
Uniqueness: 1-[(Triethoxysilyl)methyl]piperazine stands out due to the presence of the triethoxysilyl group, which imparts unique properties such as enhanced reactivity and the ability to form cross-linked networks. This makes it particularly valuable in materials science and industrial applications, where such properties are highly desirable.
属性
CAS 编号 |
67184-31-0 |
|---|---|
分子式 |
C11H26N2O3Si |
分子量 |
262.42 g/mol |
IUPAC 名称 |
triethoxy(piperazin-1-ylmethyl)silane |
InChI |
InChI=1S/C11H26N2O3Si/c1-4-14-17(15-5-2,16-6-3)11-13-9-7-12-8-10-13/h12H,4-11H2,1-3H3 |
InChI 键 |
KRKBPDSHHSQBKA-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CN1CCNCC1)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


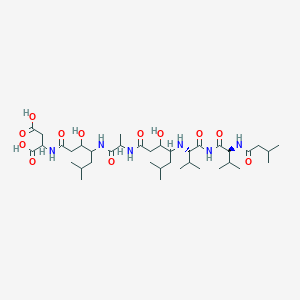

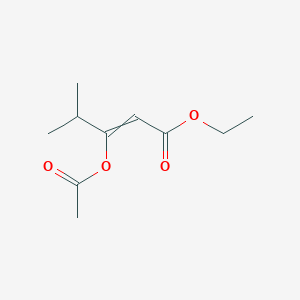

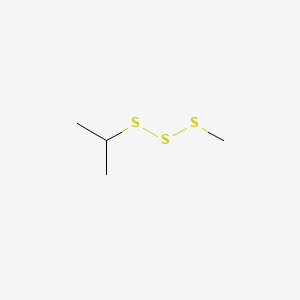
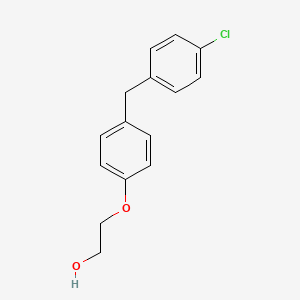
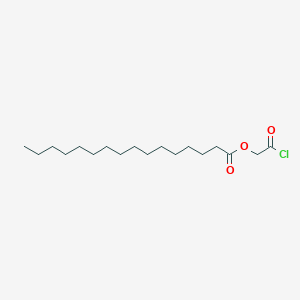
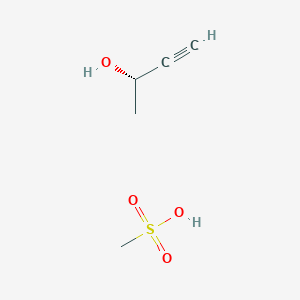
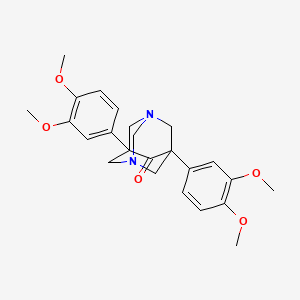

![2-amino-8-[amino(methyl)amino]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14465128.png)
